REACTION_CXSMILES
|
C(OC([N:6]1[CH2:11][CH2:10][O:9][CH:8]([CH2:12][C:13]23[CH2:27][CH:20]([C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=42)[C:19]2[C:14]3=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:7]1)=O)C>C(O)C.[OH-].[Na+].O>[NH:6]1[CH2:11][CH2:10][O:9][CH:8]([CH2:12][C:13]23[CH2:27][CH:20]([C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=42)[C:19]2[C:14]3=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:7]1 |f:2.3|
|
Name
|
9-(4-ethoxycarbonyl-2-morpholinylmethyl)-9,10-dihydro-9,10-methanoanthracene
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Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CC(OCC1)CC12C3=CC=CC=C3C(C=3C=CC=CC13)C2
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1CC(OCC1)CC12C3=CC=CC=C3C(C=3C=CC=CC13)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |